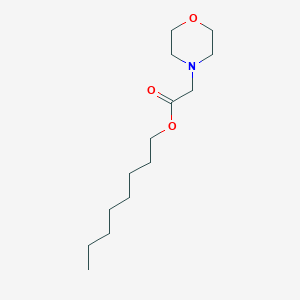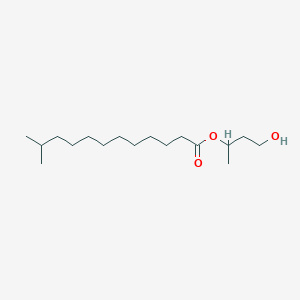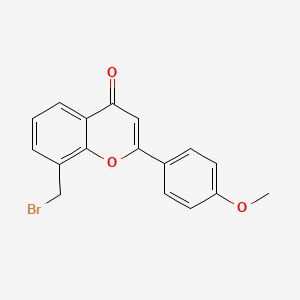
1-Methyl-3-nitropyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-nitropyrene is a derivative of pyrene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a methyl group at the first position and a nitro group at the third position on the pyrene ring
Métodos De Preparación
The synthesis of 1-Methyl-3-nitropyrene typically involves the nitration of 1-methylpyrene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions. The reaction is highly exothermic and requires careful temperature control to avoid decomposition of the reactants and products .
In industrial settings, the production of this compound may involve multi-step synthesis routes. These routes often start with the methylation of pyrene followed by nitration. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are optimized to maximize yield and purity .
Análisis De Reacciones Químicas
1-Methyl-3-nitropyrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitro derivatives with additional functional groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Electrophilic substitution reactions can occur at the pyrene ring, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields 1-methyl-3-aminopyrene .
Aplicaciones Científicas De Investigación
1-Methyl-3-nitropyrene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds. Its unique structure makes it a valuable building block for studying reaction mechanisms and developing new materials.
Medicine: The compound’s ability to induce oxidative stress and DNA damage has implications for cancer research.
Mecanismo De Acción
The biological effects of 1-Methyl-3-nitropyrene are primarily due to its ability to undergo metabolic activation. Enzymes such as cytochrome P450 metabolize the compound to form reactive intermediates. These intermediates can bind to DNA, leading to the formation of DNA adducts and subsequent mutations . The compound’s ability to generate reactive oxygen species also contributes to its toxic effects .
Comparación Con Compuestos Similares
1-Methyl-3-nitropyrene is similar to other nitro-polycyclic aromatic hydrocarbons, such as 1-nitropyrene and 1,6-dinitropyrene. its unique substitution pattern (methyl and nitro groups) gives it distinct chemical and biological properties. For example, 1-nitropyrene lacks the methyl group, which affects its reactivity and interaction with biological molecules .
Similar compounds include:
- 1-Nitropyrene
- 1,6-Dinitropyrene
- 1,8-Dinitropyrene
- 4-Nitropyrene
These compounds share similar structural features but differ in their specific substitution patterns and resulting properties.
Propiedades
Número CAS |
86689-96-5 |
|---|---|
Fórmula molecular |
C17H11NO2 |
Peso molecular |
261.27 g/mol |
Nombre IUPAC |
1-methyl-3-nitropyrene |
InChI |
InChI=1S/C17H11NO2/c1-10-9-15(18(19)20)14-8-6-12-4-2-3-11-5-7-13(10)17(14)16(11)12/h2-9H,1H3 |
Clave InChI |
OYZNNNWFBAHPNH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C=CC3=CC=CC4=C3C2=C1C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl[tris(cyanomethyl)]phosphanium bromide](/img/structure/B14399555.png)

![1-Chloro-4-[(1-chloro-2-methyl-2-phenylpropyl)sulfanyl]benzene](/img/structure/B14399583.png)


![2-{[(Oxan-2-yl)oxy]methyl}but-3-en-1-ol](/img/structure/B14399596.png)
![5-Hydroxy-6'-methoxy-2',3',4'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14399604.png)
methanone](/img/structure/B14399616.png)
![1-[4-(Heptane-1-sulfonyl)phenyl]propan-2-one](/img/structure/B14399631.png)
![4,4'-Dipropyl[1,1'-bi(cyclohexane)]-4-ol](/img/structure/B14399633.png)
![4-Methoxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14399651.png)

![6-tert-Butyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14399666.png)

